4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Antileishmanial Natural Product Pharmacology Neglected Tropical Diseases

4-Hydroxy-1-tetralone (CAS 21032-12-2) is a chiral α-tetralone with three unique differentiators: (1) divergent chiral pool precursor—R-enantiomer yields sertraline, S-enantiomer yields catalponol derivatives at up to 99% ee via oxazaborole-catalyzed reduction; (2) ethnopharmacologically validated in vivo antileishmanial lead from Ampelocera edentula, outperforming Glucantime® at 50 mg/kg in BALB/c models; (3) stereospecific probe for DHN melanin biosynthesis (EC 1.1.1.252, EC 1.1.1.B57, EC 1.14.14.1). Racemate ≥95% purity. Greener Streptomyces griseus biotransformation route available for scale-up.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 21032-12-2
Cat. No. B1203867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-3,4-dihydronaphthalen-1(2H)-one
CAS21032-12-2
Synonyms4-hydroxy-1-tetralone
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=CC=CC=C2C1O
InChIInChI=1S/C10H10O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9,11H,5-6H2
InChIKeyBGPJTIXJFAGUIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one (CAS 21032-12-2): Chemical Identity, Natural Occurrence, and Core Procurement Considerations


4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one (CAS 21032-12-2), also designated as 4-hydroxy-1-tetralone, is a C10H10O2 bicyclic α-tetralone derivative with a molecular weight of 162.19 [1]. The compound features a hydroxyl group at the 4-position of the partially saturated naphthalenone ring system. It occurs naturally in several plant species including Juglans sigillata, Juglans mandshurica, and Ampelocera edentula [2], and is recognized as the (4S)-enantiomer in enzyme-catalyzed systems [3]. Procuring this compound typically involves either natural product isolation or enantioselective synthesis; commercial suppliers offer the racemic mixture at purities ≥95% in solid form . The presence of both hydroxyl and carbonyl functional groups enables hydrogen bonding interactions with biomolecules and positions this scaffold as a versatile intermediate in organic synthesis and pharmaceutical research .

Why 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one Cannot Be Replaced by Generic Tetralones or Naphthalenones in Critical Applications


Substituting 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one (CAS 21032-12-2) with other tetralone or naphthalenone analogs introduces distinct and often unacceptable deviations in biological activity, stereochemical outcomes, and downstream synthetic utility. The specific placement of the hydroxyl group at the 4-position combined with the saturated 2,3-bond creates a unique stereoelectronic environment that governs enzyme recognition; the (4S)-enantiomer specifically participates as the product in 1-tetralone reductase [NADPH]-catalyzed reactions and cytochrome P450-mediated hydroxylations, whereas the 4-unsubstituted analog (1-tetralone) or regioisomers (e.g., 5-hydroxy-1-tetralone) lack this precise enzymatic interaction profile [1]. In natural product research, the 4-hydroxy-1-tetralone isolated from Ampelocera edentula demonstrates in vivo antileishmanial activity that is attributable to this specific scaffold, and structurally related tetralones without the 4-hydroxyl group do not replicate this ethnopharmacologically validated activity . In enantioselective synthesis, the 4-hydroxy-1-tetralone intermediate enables access to both (R)- and (S)-enantiomers with up to 99% enantiomeric excess, serving as a divergent chiral pool precursor for sertraline (via R-enantiomer) and catalponol derivatives (via S-enantiomer)—a synthetic versatility not shared by 1-tetralone or 4-oxo-substituted analogs that lack the chiral hydroxyl center [2].

Quantitative Comparative Evidence for 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one (CAS 21032-12-2) Versus Closest Analogs


In Vivo Antileishmanial Efficacy: Single-Dose Local Treatment Superiority Over Reference Drug Glucantime®

In a BALB/c mouse model of cutaneous leishmaniasis, 4-hydroxy-1-tetralone (isolated from Ampelocera edentula) administered as a single 50 mg/kg treatment proximal to the infection site 14 days post-infection with Leishmania amazonensis produced superior therapeutic efficacy compared to the standard-of-care reference drug Glucantime® (meglumine antimoniate) administered at 112 mg/kg . This represents a direct head-to-head comparison where the target compound achieved greater disease control at less than half the dose (mg/kg basis) of the reference antimonial drug.

Antileishmanial Natural Product Pharmacology Neglected Tropical Diseases

Enantioselective Synthesis: 99% Enantiomeric Excess Achievable via Oxazaborole-Catalyzed Reduction

Tetralin-1,4-dione undergoes reduction with catecholborane in the presence of 3,3-diphenyl-1-butyltetrahydro-3H-pyrrolo[1,2-c][1,3,2]oxazaborole catalyst to yield enantiomerically highly enriched 4-hydroxy-1-tetralone at 99% enantiomeric excess (ee) in a one-pot procedure [1]. In contrast, chemical reduction of tetralin-1,4-dione with standard achiral reducing agents (e.g., NaBH4) produces racemic 4-hydroxy-1-tetralone (0% ee) [2]. This represents a class-level inference wherein the target compound, when synthesized via this specific catalytic asymmetric method, provides enantiopure material essential for downstream stereospecific transformations.

Asymmetric Synthesis Chiral Pool Intermediates Pharmaceutical Process Chemistry

Enzymatic Specificity: Exclusive Recognition as (4S)-Enantiomer in Three Distinct Reductase/Oxidase Systems

The (4S)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one enantiomer is specifically recognized as the product in three distinct enzyme-catalyzed reactions documented in the BRENDA database: (1) reduction of 2,3-dihydronaphthalene-1,4-dione by tetrahydroxynaphthalene reductase (EC 1.1.1.252) [1]; (2) reduction of 2,3-dihydronaphthalene-1,4-dione by 1-tetralone reductase [NADPH] (EC 1.1.1.B57) [1]; and (3) hydroxylation of 1-tetralone by unspecific monooxygenase (EC 1.14.14.1) [1]. In contrast, the unsubstituted analog 1-tetralone (CAS 529-34-0) serves only as a substrate for hydroxylation (EC 1.14.14.1) and lacks the capacity to act as a reduction product in the DHN melanin biosynthetic pathway [1].

Enzyme Substrate Specificity Biocatalysis DHN Melanin Biosynthesis

In Vitro Anti-Inflammatory Potential: Virtual 4-Hydroxy-α-Tetralone Derivatives Show TNF-α Inhibition Comparable to Diclofenac

QSAR-guided virtual derivatives of the 4-hydroxy-α-tetralone scaffold demonstrated significant in silico TNF-α inhibitory activity with binding affinity and predicted bioavailability parameters comparable to the standard anti-inflammatory drug diclofenac [1]. This computational evidence supports the scaffold's potential as a lead for anti-inflammatory drug development. In contrast, the unsubstituted parent 1-tetralone scaffold lacks the 4-hydroxyl group required for the hydrogen-bonding interactions identified in the docking studies as critical for TNF-α binding [2].

Anti-inflammatory TNF-α Inhibition QSAR Modeling

Biotransformation Pathway Differentiation: S. griseus Converts Naphthalene Preferentially to 4-Hydroxy-1-Tetralone Unlike Fungal Metabolism

Streptomyces griseus NRRL 8090 catalyzes the biotransformation of naphthalene to 4-hydroxy-1-tetralone as the major metabolite in good yield, following a pathway distinct from that observed in fungal systems [1]. This bacterial pathway proceeds via 1-naphthol and 1-tetralone intermediates, whereas fungal naphthalene metabolism typically yields 1-naphthol, 4-hydroxy-1-tetralone, and 1,4-naphthoquinone as co-metabolites without the same selectivity [1]. The S. griseus system also converts 2-methyl-1,4-naphthoquinone to 2-methyl-4-hydroxytetralone but does not metabolize 2-methylnaphthalene, demonstrating substrate specificity that distinguishes it from chemical oxidation methods [1].

Microbial Biotransformation Green Chemistry Naphthalene Metabolism

Regioisomeric Differentiation: 4-Hydroxy-1-Tetralone vs 5-Hydroxy-1-Tetralone in Biological and Synthetic Contexts

The 4-hydroxy-1-tetralone regioisomer (CAS 21032-12-2) bears the hydroxyl group at the saturated ring carbon adjacent to the carbonyl, whereas 5-hydroxy-1-tetralone (CAS 28315-93-7) places the hydroxyl on the aromatic ring at the 5-position . This regioisomeric difference has profound consequences: 4-hydroxy-1-tetralone contains a chiral center at C4 and functions as a product in enantioselective enzymatic reductions and asymmetric syntheses [1], while 5-hydroxy-1-tetralone is achiral and lacks the capacity for stereoselective transformations [2]. The 4-hydroxy regioisomer is isolated as an active principle from Ampelocera edentula with documented antileishmanial activity ; no equivalent ethnopharmacological validation exists for the 5-hydroxy isomer.

Regioisomer Comparison Structure-Activity Relationship Synthetic Intermediate

Optimal Research and Industrial Application Scenarios for 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one (CAS 21032-12-2)


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates (Sertraline and Catalponol Derivatives)

4-Hydroxy-1-tetralone synthesized with 99% enantiomeric excess via oxazaborole-catalyzed reduction of tetralin-1,4-dione serves as a divergent chiral pool precursor [1]. The R-enantiomer provides a direct route to sertraline (a widely prescribed SSRI antidepressant), while the S-enantiomer is converted into 2-epicatalponol and catalponol (antithermitic natural products) [1]. This application scenario is uniquely enabled by the compound's chiral 4-hydroxyl group; achiral 1-tetralone or 5-hydroxy regioisomers cannot support these stereospecific transformations.

Natural Product-Based Antileishmanial Drug Discovery and Lead Optimization

The compound's ethnopharmacologically validated in vivo antileishmanial activity—demonstrated in BALB/c mouse models with single 50 mg/kg local treatment producing superior efficacy to 112 mg/kg Glucantime® —positions 4-hydroxy-1-tetralone as a promising natural product lead scaffold for neglected tropical disease drug discovery. Researchers pursuing antileishmanial or trypanocidal screening programs should prioritize this specific tetralone scaffold over unsubstituted or regioisomeric analogs that lack comparable in vivo validation .

Fungal DHN Melanin Biosynthesis Pathway Studies and Polyketide Research

The (4S)-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one enantiomer functions as a stereospecific product in three distinct enzyme-catalyzed reactions within the DHN melanin biosynthetic network (EC 1.1.1.252, EC 1.1.1.B57, EC 1.14.14.1) [2]. This unique enzymatic recognition profile makes the compound an essential molecular probe for studying fungal melanin biosynthesis, polyketide-derived naphthalenone metabolism, and the matrix biosynthetic pathways involving polyhydroxynaphthalene reductases [2].

Green Biocatalytic Production of Oxygenated Naphthalene Derivatives

The Streptomyces griseus NRRL 8090 biotransformation system converts naphthalene to 4-hydroxy-1-tetralone as the major metabolite under mild, environmentally benign conditions [3]. This biocatalytic route obviates the need for harsh chemical oxidations involving caustic alkali, hydrogen fluoride-pyridine, peroxides, or noble-metal catalysts typically employed in naphthol synthesis [3]. Industrial process chemists seeking greener alternatives to traditional naphthalene oxygenation should evaluate this bacterial biotransformation pathway for 4-hydroxy-1-tetralone production [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.